N-[(4-methoxyphenyl)methyl]pyridin-4-amine is an organic compound classified as an aromatic amine. It features a pyridine ring with a methyl group attached to a para-substituted methoxyphenyl group. This compound is notable for its potential applications in medicinal chemistry and material science.
The compound's information is derived from various chemical databases, including PubChem and BenchChem, which provide detailed descriptions, synthesis methods, and physical properties.
N-[(4-methoxyphenyl)methyl]pyridin-4-amine falls under the category of heterocyclic compounds due to the presence of the pyridine ring. It is also classified as an amine due to the amino group attached to the pyridine structure.
The synthesis of N-[(4-methoxyphenyl)methyl]pyridin-4-amine can be achieved through several methods:
The reductive amination process generally requires careful control of temperature and pH to ensure high yields. The nucleophilic substitution method also necessitates specific conditions to prevent side reactions.
The molecular formula for N-[(4-methoxyphenyl)methyl]pyridin-4-amine is with a molecular weight of approximately 214.26 g/mol. The structure consists of:
The InChI key for this compound is: OCTICYCGZSQLOX-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases.
N-[(4-methoxyphenyl)methyl]pyridin-4-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[(4-methoxyphenyl)methyl]pyridin-4-amine primarily involves its interaction with biological targets, potentially influencing neurotransmitter systems or acting as an enzyme inhibitor. The exact mechanisms depend on specific applications and require further empirical studies for detailed elucidation.
The compound exhibits typical behavior of aromatic amines, such as basicity due to the amino group and reactivity towards electrophiles in substitution reactions.
N-[(4-methoxyphenyl)methyl]pyridin-4-amine has several scientific uses, including:
The discovery trajectory of N-[(4-methoxyphenyl)methyl]pyridin-4-amine originates from systematic structural optimization of early pyridinyl-aniline leads. Initial screening identified two secondary amine hits: 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) and its ether analog 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine (1b). While these demonstrated cytotoxic activity against human tumor cell lines (GI₅₀ = 1.18–13.5 μM), compound 1b exhibited 2-7-fold greater potency than 1a despite their minimal structural difference – merely an NH versus O linker . This observation triggered investigations into the conformational implications of linker modification.
Molecular mechanics (MM2) analyses revealed that the secondary amine 1a adopted a planar conformation stabilized by an intramolecular hydrogen bond between the NH linker and the ortho-nitro group (validated by ¹H NMR at δ 10.17 ppm). In contrast, 1b displayed a torsional angle of 54.14° between aryl rings due to electronic repulsion, suggesting non-planarity might enhance antitumor potency. This insight drove the strategic N-alkylation of the aniline nitrogen to create a new compound class – the tertiary diarylamines – specifically designed to disrupt planarity through steric hindrance [2] .
The first-generation tertiary amine, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a), demonstrated markedly improved cytotoxicity (GI₅₀ = 1.55–2.20 μM) against A549, KB, KBVIN, and DU145 cell lines. This significant potency leap validated the conformational hypothesis and spurred synthesis of 32 diverse tertiary diarylamines, including the N-benzyl derivative N-[(4-methoxyphenyl)methyl]pyridin-4-amine, which emerged as a lead compound with submicromolar activity in cellular assays [5] .
Table 1: Evolution of Pyridinyl-Aniline Derivatives in Antineoplastic Development
Compound | Structural Feature | GI₅₀ Range (μM) | Key Advancement |
---|---|---|---|
1a | Secondary amine (NH linker) | 2.40–13.5 | Initial screening hit |
1b | Ether linker (O) | 1.18–2.03 | Demonstrated superior potency |
3a | N-Methyl tertiary amine | 1.55–2.20 | Validated non-planar conformation hypothesis |
6a/7g/8c | Optimized tertiary amines | 0.19–0.41 | Submicromolar cytotoxicity leads |
N-[(4-Methoxyphenyl)methyl]pyridin-4-amine | N-Benzyl tertiary amine | Not specified | Structural diversification addressing resistance |
The structural architecture of N-[(4-methoxyphenyl)methyl]pyridin-4-amine confers specific advantages for disrupting tubulin dynamics. Unlike planar secondary amines constrained by intramolecular H-bonding, its tertiary N-benzyl group induces approximately 54° dihedral angles between the pyridine and aniline rings. This calculated torsional deviation – comparable to the bioactive conformation of clinical candidate CA-4 – optimizes spatial compatibility with the colchicine binding pocket on β-tubulin [2] .
Molecular docking studies using tubulin complex crystal structures (PDB: 3HKD) demonstrate critical binding interactions: 1) The pyridine nitrogen coordinates with tubulin's Lys352 residue; 2) The 4-methoxyphenyl moiety occupies a hydrophobic subpocket analogous to colchicine's trimethoxyphenyl domain; 3) The methylene linker enables optimal projection of aromatic systems without steric clashes. This binding orientation competitively inhibits colchicine binding (IC₅₀ comparable to CA-4) and disrupts microtubule assembly at low micromolar concentrations (IC₅₀ = 1.4–1.7 μM) [5] .
Structure-activity relationship (SAR) analysis across 32 analogs reveals stringent substituent requirements:
The N-benzyl variant specifically enhances activity against vincristine-resistant KBVIN cells (resistance index = 1.3 vs 8.2 for paclitaxel), attributed to reduced recognition by efflux transporters. Molecular modeling indicates the benzyl group occupies a hydrophobic region near tubulin's β-subunit interface, inducing allosteric changes that impair GTP binding and subsequent polymerization .
Table 2: Structural Features and Biological Impact of Key Derivatives
Structural Element | Optimal Configuration | Biological Consequence |
---|---|---|
A-ring substitution | 4-Methoxyphenyl | 10-fold potency loss with 3-methoxy or 4-hydroxyl groups |
B-ring substitution (R₁) | Ester (COOCH₃) > CN > NO₂ | Electron-withdrawing groups enhance tubulin binding affinity |
Linker (Y) | -CH₂- (methylene) | Balances conformational flexibility and steric bulk |
N-substituent (R₂) | Benzyl or methyl | Disrupts planarity; reduces P-gp recognition |
Molecular conformation | ~54° dihedral angle | Maximizes complementarity with colchicine site |
N-[(4-Methoxyphenyl)methyl]pyridin-4-amine exhibits distinctive pharmacological properties that counter three primary resistance mechanisms in oncology: multidrug resistance (MDR) mediated by ABC transporters, evasion of apoptosis, and altered drug metabolism.
ABC Transporter Circumvention: Unlike taxanes and vinca alkaloids, this compound demonstrates collateral sensitivity in P-glycoprotein (P-gp/ABCB1)-overexpressing KBVIN cells, maintaining submicromolar potency (GI₅₀ = 0.26 μM) where paclitaxel shows 8-fold resistance. This advantage stems from its low affinity for P-gp substrate recognition domains, attributed to the non-planar conformation and absence of ionizable groups that typically facilitate transporter binding. Molecular dynamics simulations reveal reduced interaction energy (-9.2 kcal/mol) with P-gp's transmembrane chambers compared to typical substrates (-14 to -18 kcal/mol), explaining its limited efflux [3] .
Apoptosis Pathway Engagement: The compound induces intrinsic apoptosis through dual pathways: 1) Tubulin disruption activates JNK phosphorylation, triggering Bim dissociation from dynein light chain and Bax translocation; 2) Mitochondrial membrane depolarization occurs within 4 hours post-treatment, evidenced by cytochrome c release and caspase-9 activation. Notably, it retains efficacy in p53-mutated DU145 prostate cancer cells (GI₅₀ = 0.22 μM), indicating p53-independent apoptosis induction – a critical advantage given the high frequency of p53 mutations in chemoresistant cancers [3] .
Metabolic Resistance Mitigation: Structural optimization minimizes susceptibility to glutathione S-transferase (GST)-mediated detoxification. The 4-methoxy group reduces electrophilicity compared to quinone-based tubulin inhibitors, while the pyridine ring's moderate basicity (predicted pKₐ = 4.8) prevents lysosomal sequestration. Metabolic studies in hepatic microsomes show >80% parent compound remaining after 1 hour, contrasting with rapid degradation of clinical candidate ABT-751 under identical conditions [3] [6].
The compound's efficacy extends to tumor microenvironment challenges. It maintains cytotoxic activity under hypoxic conditions (IC₅₀ increase <15% at 1% O₂ vs normoxia), crucial for targeting resistant tumor cores. Additionally, it disrupts VEGF secretion in endothelial co-culture models at concentrations below tubulin inhibition thresholds (0.1 μM), suggesting anti-angiogenic contributions to overcoming microenvironment-mediated resistance [3].
Table 3: Mechanisms for Overcoming Cancer Drug Resistance
Resistance Mechanism | Compound's Strategic Feature | Biological Outcome |
---|---|---|
ABC transporter efflux | Non-planar conformation; neutral charge | Collateral sensitivity in P-gp-overexpressing cells |
Altered apoptosis pathways | p53-independent Bax/Bak activation | Efficacy in p53-mutant resistant lines (DU145) |
Detoxification enzymes | Low electrophilicity; metabolic stability | Resistance to GST-mediated inactivation |
Hypoxic microenvironment | Oxygen-independent mechanism of action | Maintained potency in tumor core conditions |
Angiogenic survival | VEGF secretion inhibition at subcytotoxic doses | Disrupts endothelial-tumor cell crosstalk |
Comprehensive List of Compounds Mentioned
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9